molecular formula C11H12ClNO2 B12644247 4-Chloro-3-oxo-N-(p-tolyl)butyramide CAS No. 61610-54-6

4-Chloro-3-oxo-N-(p-tolyl)butyramide

Cat. No.: B12644247
CAS No.: 61610-54-6
M. Wt: 225.67 g/mol
InChI Key: NSNSCJAIRFVCBB-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-N-(p-tolyl)butyramide is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of butyramide, characterized by the presence of a chloro group at the fourth position, a keto group at the third position, and a p-tolyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxo-N-(p-tolyl)butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobutyryl chloride and p-toluidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobutyryl chloride is added dropwise to a solution of p-toluidine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxo-N-(p-tolyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-oxo-N-(p-tolyl)butyramide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxo-N-(p-tolyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of the chloro and keto groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-oxo-N-(phenyl)butyramide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-Chloro-3-oxo-N-(m-tolyl)butyramide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    4-Chloro-3-oxo-N-(o-tolyl)butyramide: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

4-Chloro-3-oxo-N-(p-tolyl)butyramide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro and keto groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

61610-54-6

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-chloro-N-(4-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H12ClNO2/c1-8-2-4-9(5-3-8)13-11(15)6-10(14)7-12/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

NSNSCJAIRFVCBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)CCl

Origin of Product

United States

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